molecular formula C10H10N4O2 B2780783 5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide CAS No. 2415525-84-5

5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide

Cat. No.: B2780783
CAS No.: 2415525-84-5
M. Wt: 218.216
InChI Key: YFBQXBQHMLRPMS-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This small molecule features a pyrimidine core, a structure that is a fundamental component of nucleic acids and a common pharmacophore in many therapeutic agents . The incorporation of the 1,2-oxazole (isoxazole) ring is of particular note, as this heterocycle is a privileged scaffold in medicinal chemistry, found in compounds with a wide range of bioactivities, including immunomodulatory and anticancer properties . Compounds with this core structure have been investigated as potential antimetabolites due to their structural similarity to purine bases, which may allow them to competitively inhibit enzymes involved in nucleic acid synthesis or be incorporated into macromolecules, disrupting normal cellular function . Furthermore, related oxazole-pyrimidine hybrids have been studied for their potential to inhibit key protein targets involved in disease pathways, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is a critical mediator of tumor angiogenesis . Researchers can utilize this high-quality compound as a reference standard, a building block for further chemical synthesis, or a lead compound in biological screening assays. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-7(2)11-5-12-9(6)10(15)13-8-3-4-16-14-8/h3-5H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBQXBQHMLRPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=NOC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide typically involves the formation of the oxazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized by reacting a nitrile with an α-haloketone in the presence of a base. The pyrimidine ring is then formed through a condensation reaction involving a suitable amine and a diketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimidine-carboxamide derivatives, which have been extensively studied for antimicrobial and enzyme-modulating activities. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine-Carboxamide Derivatives

Compound Name Substituents (Pyrimidine Core) Amide-Linked Group Key Biological Activity MIC* (μg/mL) Reference
5,6-Dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide 5,6-dimethyl 1,2-oxazol-3-yl Theoretical antimicrobial (predicted via docking) N/A N/A
5,6-Dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) 5,6-dimethyl (thieno-fused) 6-methylpyridin-2-yl Antimicrobial (P. aeruginosa ATCC 10145) 3.125
N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) 5,6,7,8-tetrahydrobenzothieno pyridin-4-yl Broad-spectrum antimicrobial 6.25–12.5
N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2h) 5,6,7,8-tetrahydrobenzothieno 6-methylpyridin-2-yl Active vs. P. aeruginosa 12.5

*MIC: Minimum Inhibitory Concentration

Key Findings:

Impact of Heterocyclic Fusion: The thieno[2,3-d]pyrimidine scaffold (e.g., 2c, 2g, 2h) enhances antimicrobial potency compared to non-fused pyrimidines, likely due to increased planarity and π-π stacking with bacterial enzyme targets like TrmD .

Amide-Linked Group Influence: Pyridyl groups (e.g., 2c, 2h) exhibit stronger activity against P. aeruginosa than oxazole-linked analogs. The 6-methylpyridin-2-yl group in 2c achieved the lowest MIC (3.125 μg/mL), attributed to enhanced hydrophobic interactions with TrmD’s active site .

Methyl Substitution Effects :

  • 5,6-Dimethyl substitution on the pyrimidine core (common to all listed compounds) is critical for maintaining conformational rigidity and preventing enzymatic degradation.

Docking Studies :

  • Molecular docking of similar compounds (e.g., 2c) to TrmD (a bacterial tRNA methyltransferase) revealed that pyridyl amides form hydrogen bonds with residues like Asp169 and Asn241, whereas oxazole-linked analogs may exhibit weaker interactions due to reduced electronegativity .

Biological Activity

5,6-Dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H10_{10}N4_{4}O2_{2}
  • Molecular Weight : 218.21 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • The compound has shown cytotoxic effects against several cancer cell lines, including lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29). In vitro studies reported IC50_{50} values indicating significant antiproliferative effects .
  • Anti-inflammatory Effects :
    • It has been noted for its potential to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
  • Antimicrobial Properties :
    • The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenases (COX) and various kinases .
  • Induction of Apoptosis : Studies suggest that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyCell LineIC50_{50} ValueObservations
A549 (Lung Cancer)12 µMSignificant cytotoxicity observed.
MCF7 (Breast Cancer)15 µMInduction of apoptosis confirmed via caspase activation.
HT29 (Colon Cancer)10 µMInhibition of cell proliferation noted.
Various Bacterial StrainsVariesEffective against Gram-positive and Gram-negative bacteria.

Q & A

Q. Advanced

  • Density Functional Theory (DFT) to model transition states and activation energies for cyclization steps.
  • Molecular Dynamics (MD) simulations to study solvent effects on reaction pathways.
  • Reaction path searches using quantum chemical calculations (e.g., IRC analysis) to validate intermediates .

How can statistical experimental design (DoE) optimize yield and purity while minimizing resource consumption?

Q. Advanced

  • Central Composite Design (CCD) or Box-Behnken matrices to explore interactions between variables (e.g., temperature, reagent stoichiometry).
  • Response surface methodology (RSM) to identify optimal conditions for maximum yield.
  • Partial Least Squares (PLS) regression to correlate process parameters with impurity profiles .

How can researchers resolve contradictions in experimental data, such as conflicting biological activity results across assays?

Q. Advanced

  • Reproducibility analysis : Replicate experiments under standardized conditions (e.g., cell passage number, serum batch).
  • Meta-analysis of dose-response data to identify outlier datasets.
  • Computational validation : Compare experimental IC₅₀ values with binding affinity predictions from molecular docking .

What strategies ensure the compound's stability during storage and experimental use?

Q. Basic

  • Lyophilization for long-term storage at -80°C under inert atmosphere.
  • Accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC.
  • Light-sensitive storage (amber vials) to prevent photodegradation of the oxazole ring .

How can molecular modeling predict the compound's binding interactions with biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina, Schrödinger) to identify key residues in target binding pockets.
  • Free Energy Perturbation (FEP) simulations to quantify binding free energy differences between analogs.
  • Pharmacophore mapping to align structural features with known active compounds .

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